molecular formula C15H16N2O4S B5971424 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B5971424
M. Wt: 320.4 g/mol
InChI Key: VWXIYSANVHVOTF-MHWRWJLKSA-N
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Description

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (-CH=N-) and are widely used in various fields due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The azomethine group plays a crucial role in coordinating with metal ions, which can then participate in redox reactions or interact with cellular targets such as enzymes and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide is unique due to its specific structural features, such as the presence of both methoxy and hydroxyl groups on the phenyl ring, which can influence its reactivity and coordination behavior. Additionally, the sulfonohydrazide moiety provides unique chemical properties that can be exploited in various applications .

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11-6-8-13(9-7-11)22(19,20)17-16-10-12-4-3-5-14(21-2)15(12)18/h3-10,17-18H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXIYSANVHVOTF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide
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N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide
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N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide
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N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide
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N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide
Reactant of Route 6
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N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

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